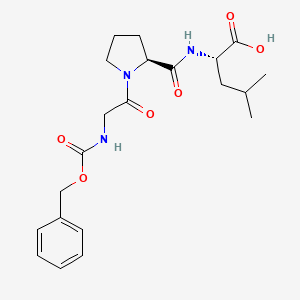
Z-Gly-Pro-Leu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Gly-Pro-Leu is a synthetic tripeptide composed of glycine, proline, and leucine. It is often used in biochemical research due to its unique structural properties and its role in various biological processes. The compound is known for its stability and ability to form specific secondary structures, making it a valuable tool in the study of protein folding and enzyme interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection and coupling of subsequent amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. The use of high-quality reagents and optimized reaction conditions ensures the consistent production of high-purity peptides.
化学反应分析
Types of Reactions
Z-Gly-Pro-Leu can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The peptide bond between the amino acids can be hydrolyzed by proteolytic enzymes, while the side chains of the amino acids can participate in oxidation and substitution reactions.
Common Reagents and Conditions
Hydrolysis: Proteolytic enzymes such as trypsin and chymotrypsin can cleave the peptide bonds in this compound under physiological conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the side chains of proline and leucine.
Substitution: Nucleophilic reagents can substitute specific side chains, altering the peptide’s properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis by trypsin would yield smaller peptide fragments, while oxidation might result in the formation of hydroxylated derivatives.
科学研究应用
Z-Gly-Pro-Leu has a wide range of applications in scientific research:
Chemistry: It is used to study peptide bond formation and cleavage, as well as the effects of various chemical modifications on peptide stability.
Biology: The compound is employed in the study of protein folding, enzyme-substrate interactions, and the role of specific amino acid sequences in biological processes.
Medicine: this compound is used in the development of peptide-based drugs and as a model compound for studying the pharmacokinetics and pharmacodynamics of peptide therapeutics.
Industry: The peptide is used in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry and HPLC.
作用机制
The mechanism of action of Z-Gly-Pro-Leu involves its interaction with specific enzymes and receptors. The peptide can act as a substrate for proteolytic enzymes, which cleave the peptide bonds and release the individual amino acids. Additionally, the unique sequence of glycine, proline, and leucine can influence the peptide’s ability to form secondary structures, such as alpha-helices and beta-sheets, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
Z-Gly-Pro-Gly: Another tripeptide with similar structural properties but different biological activity.
Z-Pro-Leu-Gly: A tripeptide with a different sequence that affects its interaction with enzymes and receptors.
Z-Gly-Pro-Ala: A tripeptide with alanine instead of leucine, which alters its chemical and biological properties.
Uniqueness
Z-Gly-Pro-Leu is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline in the middle of the sequence introduces a kink in the peptide chain, affecting its ability to form secondary structures. This unique feature makes this compound a valuable tool in the study of protein folding and enzyme interactions.
属性
CAS 编号 |
2646-63-1 |
|---|---|
分子式 |
C21H29N3O6 |
分子量 |
419.5 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H29N3O6/c1-14(2)11-16(20(27)28)23-19(26)17-9-6-10-24(17)18(25)12-22-21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,29)(H,23,26)(H,27,28)/t16-,17-/m0/s1 |
InChI 键 |
QYDFKWAKGMDHJL-IRXDYDNUSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




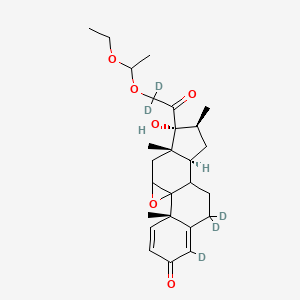

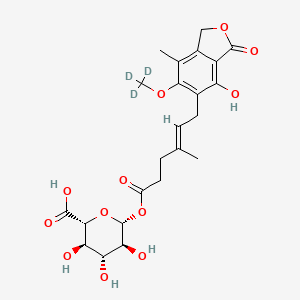
![2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B12428710.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)

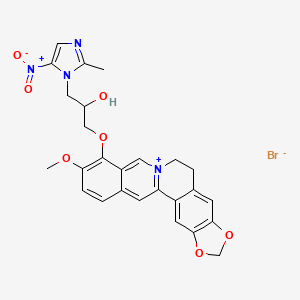
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
aniline](/img/structure/B12428747.png)
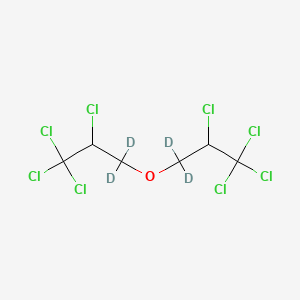
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
